5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
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Overview
Description
5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride: is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically involves the reaction of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-one with an amine source under acidic conditions. One common method includes the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme interactions, receptor binding, and other biochemical pathways .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antioxidant, or antimicrobial properties, making them candidates for drug development .
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, dyes, and other materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
- 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine
Comparison: Compared to similar compounds, 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This can influence its solubility, reactivity, and biological activity, making it distinct in its applications and effects .
Properties
IUPAC Name |
5-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-3-2-4-10-9(7)5-8(11)6-12-10;/h2-4,8H,5-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSRNLNXQMMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(COC2=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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